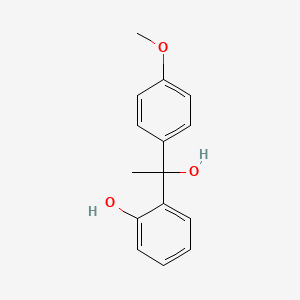![molecular formula C22H22N6O7S2 B14113939 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(6R,7R)-2-carboxy-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B14113939.png)
2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(6R,7R)-2-carboxy-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(6R,7R)-2-carboxy-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazole ring, a pyridinium ion, and a bicyclic β-lactam ring, which contribute to its diverse chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(6R,7R)-2-carboxy-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate typically involves multi-step organic synthesis. Key steps may include:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the pyridinium ion via quaternization reactions.
- Construction of the bicyclic β-lactam ring through cycloaddition or ring-closing reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis, high-throughput screening of catalysts, and advanced purification methods like chromatography and crystallization are commonly employed.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic or electrophilic reagents under appropriate conditions (e.g., halogenation with N-bromosuccinimide (NBS)).
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it may serve as a probe for studying biochemical pathways or as a potential therapeutic agent due to its unique structure.
Medicine
In medicine, this compound could be investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry
In industry, it may find applications in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring, pyridinium ion, and β-lactam ring may contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Penicillin: A β-lactam antibiotic with a similar bicyclic structure.
Cephalosporin: Another β-lactam antibiotic with a different ring structure.
Thiazole derivatives: Compounds containing the thiazole ring with various biological activities.
Uniqueness
The uniqueness of 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(6R,7R)-2-carboxy-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate lies in its combination of structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C22H22N6O7S2 |
|---|---|
Poids moléculaire |
546.6 g/mol |
Nom IUPAC |
2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(6R,7R)-2-carboxy-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate |
InChI |
InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/b26-13+/t14-,18-/m1/s1 |
Clé InChI |
ORFOPKXBNMVMKC-KZBLUZIOSA-N |
SMILES isomérique |
CC(C)(C(=O)[O-])O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)O |
SMILES canonique |
CC(C)(C(=O)[O-])ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


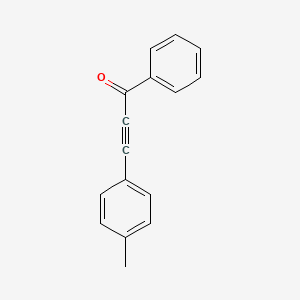
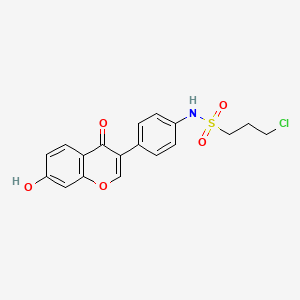
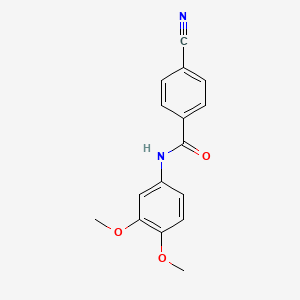
![2-Amino-6-(2-methylphenyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14113871.png)


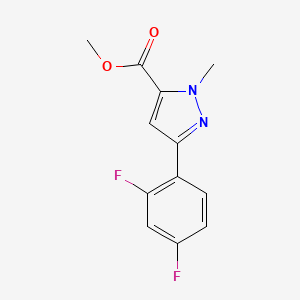
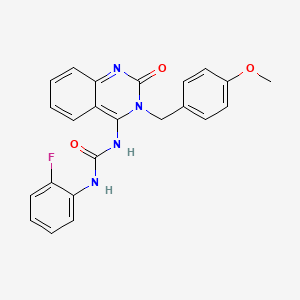
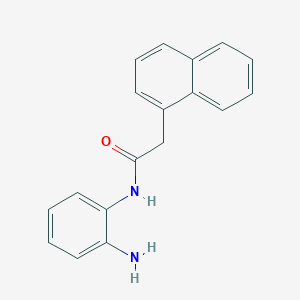
![Ethyl 2-[methyl(phenyl)carbamoyl]acetate](/img/structure/B14113899.png)
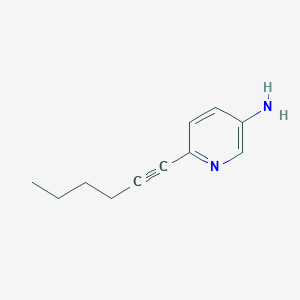
![Phenol, 4-[(1,3-diMethylbutylidene)aMino]-3-fluoro-](/img/structure/B14113908.png)
![2-chloro-N-[3-cyano-7,7-dimethyl-5-(2-pyridin-2-ylethenyl)-6H-1-benzothiophen-2-yl]acetamide;hydrochloride](/img/structure/B14113913.png)
